2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
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Overview
Description
2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains both thiazole and thiazolidinone rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiazole ring, which is known for its biological activity, combined with the thiazolidinone moiety, makes this compound a promising candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves the reaction of thiosemicarbazide with α-bromoacetophenone in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazolidinone ring. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Reflux conditions (around 70-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiazolidine derivatives
Substitution: Halogenated or substituted phenyl/thiazole derivatives
Scientific Research Applications
2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Biological Studies: It is used in research to understand the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The thiazolidinone moiety can interact with receptors, modulating their function. These interactions can lead to the compound’s antimicrobial, antifungal, and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- 2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-2-one
- 2-Imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-one
Uniqueness
This compound is unique due to the position of the thiazolidinone ring, which can influence its biological activity and chemical reactivity. The specific arrangement of functional groups in this compound allows for distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-imino-5-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c13-11-15(12-14-6-7-17-12)10(16)9(18-11)8-4-2-1-3-5-8/h1-7,9,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPLVSANTKEVFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=N)S2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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